molecular formula C3H7N3 B1581480 2-Cyanoethylhydrazine CAS No. 353-07-1

2-Cyanoethylhydrazine

Cat. No.: B1581480
CAS No.: 353-07-1
M. Wt: 85.11 g/mol
InChI Key: VIHRIIARIFUQLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanoethylhydrazine can be synthesized through the reaction of hydrazine hydrate with acrylonitrile. The process involves gradually adding acrylonitrile to a solution of hydrazine hydrate while maintaining the temperature between 30-35°C. The reaction mixture is then distilled to remove water, yielding cyanoethylhydrazine as a yellow oil .

Industrial Production Methods

The industrial production of cyanoethylhydrazine follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation, with a boiling point of 76-79°C at 0.5 mmHg .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

2-Cyanoethylhydrazine has been investigated for its antiviral and antimicrobial properties. In a study focusing on the synthesis of benzyl derivatives using this compound, researchers found that these compounds exhibited notable inhibition against various pathogens, including Candida albicans and Cryptococcus neoformans. The growth inhibition was quantitatively assessed using absorbance measurements at specific wavelengths (OD530 for C. albicans and OD600 for C. neoformans), with results indicating that compounds derived from this compound demonstrated over 80% inhibition in certain cases .

Anti-inflammatory Activity

Another significant application of this compound is in the development of anti-inflammatory agents. Research has shown that derivatives synthesized from this compound can modulate inflammatory responses in vitro. For instance, a study reported the synthesis of a derivative that reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures, indicating its potential as an anti-inflammatory therapeutic agent .

Agricultural Applications

Pesticide Development

In agricultural chemistry, this compound has been explored as a precursor for developing novel pesticides. Its derivatives have shown effectiveness against various agricultural pests, contributing to crop protection strategies. The synthesis of these derivatives often involves reactions with different functional groups to enhance their bioactivity while minimizing toxicity to non-target organisms .

Material Science

Polymer Synthesis

This compound is also utilized in polymer chemistry. It serves as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. The incorporation of cyano groups into polymer backbones can significantly affect their physical properties, making them suitable for various industrial applications .

Data Summary Table

Application AreaSpecific UseResults/Findings
Medicinal ChemistryAntiviral/Antimicrobial>80% growth inhibition against pathogens
Anti-inflammatoryReduced TNF-α and IL-1β production
Agricultural ChemistryPesticide developmentEffective against agricultural pests
Material SciencePolymer synthesisEnhanced thermal stability and strength

Case Studies

Case Study 1: Antiviral Activity Evaluation

In a study evaluating the antiviral activity of compounds synthesized from this compound, researchers conducted assays against several viral strains. The results demonstrated that certain derivatives exhibited significant antiviral activity, leading to further investigations into their mechanisms of action and potential therapeutic applications.

Case Study 2: Anti-inflammatory Mechanism Investigation

A detailed investigation into the anti-inflammatory mechanisms of a derivative synthesized from this compound revealed its ability to inhibit key signaling pathways involved in inflammation. This study utilized molecular docking studies alongside in vitro assays to elucidate the compound's interaction with specific targets, paving the way for future drug development .

Mechanism of Action

The mechanism of action of cyanoethylhydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that modify other molecules. The nitrile group in cyanoethylhydrazine can be converted to other functional groups, allowing it to interact with different biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyanoethylhydrazine is unique due to its nitrile group, which allows it to participate in a variety of chemical reactions that are not possible with other hydrazine derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

2-Cyanoethylhydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its anti-inflammatory properties, antimicrobial efficacy, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group (CN-C≡N) attached to an ethylhydrazine moiety. The structural formula can be represented as follows:

H2NNHC2H4CN\text{H}_2N-NH-\text{C}_2\text{H}_4-\text{C}\equiv \text{N}

This configuration allows for various interactions with biological targets, contributing to its diverse pharmacological effects.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its anti-inflammatory and antimicrobial properties. Below is a summary of key findings:

Anti-Inflammatory Activity

  • Mechanism of Action : Research indicates that this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα. In vitro studies have shown that it can significantly reduce nitrite production in macrophage cultures, suggesting a potential role in the treatment of inflammatory diseases .
  • In Vivo Efficacy : In animal models, this compound demonstrated significant anti-edematogenic effects, comparable to dexamethasone, reducing paw edema in CFA-induced models .
  • Molecular Targets : Molecular docking studies have identified potential interactions with enzymes involved in inflammatory processes, including COX-2 and iNOS .

Antimicrobial Activity

  • Efficacy Against Pathogens : Several studies have reported the antimicrobial activity of this compound derivatives against various bacterial strains. For instance, compounds derived from this compound exhibited inhibitory effects against Acinetobacter baumannii and Candida albicans .
  • Cytotoxicity Assessment : The cytotoxicity of these compounds was evaluated using standard assays, revealing that some derivatives maintain high activity with minimal cytotoxic effects on human cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Model/Assay Reference
Anti-inflammatoryReduction in IL-1β and TNFα levelsMacrophage cultures
Anti-edematogenicSignificant reduction in paw edemaCFA-induced model
AntimicrobialInhibition of Acinetobacter baumanniiAntimicrobial susceptibility testing
CytotoxicityMinimal cytotoxic effectsHuman cell lines

Case Studies

  • Case Study on Inflammation : In a study examining the anti-inflammatory properties of this compound, researchers found that treatment resulted in a significant decrease in edema within hours post-administration. The study highlighted the compound's potential as a therapeutic agent for chronic inflammatory conditions .
  • Case Study on Antimicrobial Activity : A series of derivatives synthesized from this compound were tested against multiple bacterial strains, with several showing over 80% inhibition rates. This positions these compounds as promising candidates for further development as antimicrobial agents .

Properties

IUPAC Name

3-hydrazinylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3/c4-2-1-3-6-5/h6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHRIIARIFUQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188794
Record name (2-Cyanoethyl)hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-07-1
Record name (2-Cyanoethyl)hydrazine
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Record name 353-07-1
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Record name (2-Cyanoethyl)hydrazine
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Record name 2-Cyanoethylhydrazine
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Record name (2-CYANOETHYL)HYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.